molecular formula C13H10N4O3S B2594324 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid CAS No. 850911-54-5

2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid

Cat. No.: B2594324
CAS No.: 850911-54-5
M. Wt: 302.31
InChI Key: CLZMJCQSDUEKAE-UHFFFAOYSA-N
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Description

2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid (CAS 850911-54-5) is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which serves as a bioisostere of the natural purine nucleoside adenine . This core structure allows it to act as a key pharmacophore in the design of novel kinase inhibitors, particularly targeting oncology-related enzymes . The pyrazolo[3,4-d]pyrimidine moiety is designed to occupy the adenine binding pocket of ATP-binding sites in various kinase targets . Research on analogous compounds has demonstrated significant potential in inhibiting critical cancer targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Vascular Endothelial Growth Factor Receptor (VEGFR), making this chemotype a promising candidate for the development of multi-targeted anticancer therapies . Some derivatives have shown excellent broad-spectrum cytotoxic activity in the NCI-60 human tumor cell line screen and potent EGFR inhibitory activity with IC50 values in the nanomolar range . This compound is intended for research applications only, specifically for use in chemical biology, medicinal chemistry, and early-stage drug discovery projects aimed at developing new kinase-targeted therapeutics.

Properties

IUPAC Name

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-10(19)7-21-13-15-11-9(12(20)16-13)6-14-17(11)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZMJCQSDUEKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid typically involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with appropriate thiol reagents. One common method includes the use of 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate can be synthesized through various routes, including cyclocondensation reactions and multi-component reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group acts as a nucleophile, enabling thioether bond formation. Key reactions include:

Reaction Type Conditions Products Yield Application
AlkylationAlkyl halides, K₂CO₃, DMF, 60°C Thioether derivatives (e.g., S-alkylated analogs)65–80%Enhanced lipophilicity for drug design
OxidationH₂O₂, acetic acid, RTSulfoxide or sulfone derivatives70–85%Modulation of biological activity

Example : Reaction with methyl iodide under basic conditions yields S-methylated derivatives, improving membrane permeability .

Condensation Reactions

The carboxylic acid group undergoes esterification or amidation:

Reaction Type Reagents Products Conditions References
EsterificationROH, H₂SO₄, reflux Ethyl/methyl esters4–6 h, 70–80°C
AmidationAmines, EDC/HOBt, DCM Amide conjugates (e.g., hydrazides)RT, 12–24 h

Research Finding : Hydrazide derivatives (e.g., compound 5 in ) exhibited antitumor activity against MCF-7 cells (IC₅₀: 6–99 nM) .

Cyclization and Heterocycle Formation

The pyrazolo[3,4-d]pyrimidine core participates in cycloaddition or annulation:

Reaction Reagents Products Mechanism
CyclocondensationHydrazine hydrate, ethanol Triazole-fused derivativesMicrowave-assisted synthesis
Thioglycoside formationThioglycosyl donors, BF₃·Et₂O Glycosylated analogs (e.g., compound 14 )Nucleophilic substitution

Notable Result : Glycosylated derivatives showed CDK2 inhibition with IC₅₀ values ≤45 nM .

Functional Group Interconversion

The acetic acid moiety is modified to explore structure-activity relationships:

Transformation Method Outcome Biological Impact
ReductionLiAlH₄, THF, 0°CAlcohol derivativesIncreased solubility
DecarboxylationCu, quinoline, 200°C Pyrazolo[3,4-d]pyrimidine thioethersSimplified scaffold for SAR

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl substitutions:

Reaction Catalyst Substituents Introduced Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane Aryl groups (e.g., 4-fluorophenyl)50–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminoalkyl side chains60–80%

Application : Aryl-substituted analogs demonstrated kinase inhibitory activity in patent US7452880B2 .

Reaction Optimization Insights

  • Microwave Synthesis : Reduced reaction times (e.g., cyclocondensation completed in 20 min vs. 8 h conventionally) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Key Challenges

  • Byproduct Formation : Competing oxidation of sulfanyl groups requires inert atmospheres.

  • Stereoselectivity : Glycosylation reactions may yield α/β anomers, necessitating chromatographic separation .

This compound’s versatility in forming derivatives with tailored pharmacological properties underscores its importance in anticancer and kinase-targeted drug discovery .

Scientific Research Applications

Example Reaction Scheme

Starting MaterialReagentsIntermediateReagents2[ 4 oxo 1 phenyl 2H pyrazolo 3 4 d pyrimidin 6 yl sulfanyl]acetic acid\text{Starting Material}\xrightarrow{\text{Reagents}}\text{Intermediate}\xrightarrow{\text{Reagents}}2-\left[\text{ 4 oxo 1 phenyl 2H pyrazolo 3 4 d pyrimidin 6 yl sulfanyl}\right]\text{acetic acid}

Antitumor Properties

Research indicates that compounds similar to 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid exhibit significant antitumor activity through mechanisms such as:

  • Dihydrofolate Reductase Inhibition : Compounds in this class have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, making them potential candidates for cancer treatment .

Case Study: MCF7 Cell Line

In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine significantly induce apoptosis in MCF7 breast cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains and fungi, suggesting their potential use as broad-spectrum antimicrobial agents .

Other Pharmacological Activities

Further studies have indicated that derivatives of this compound may exhibit:

  • Antiviral Activity : Potential against viral infections due to their ability to interfere with viral replication mechanisms.
Activity TypeMechanism of ActionReference
AntitumorDHFR Inhibition
AntimicrobialDisruption of bacterial cell walls
AntiviralInterference with viral replication

Mechanism of Action

The mechanism of action of 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It acts as an inhibitor of protein tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation . By inhibiting these kinases, the compound can disrupt cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and synthetic differences between 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid and related derivatives:

Compound Name Core Heterocycle Position 1 Substituent Position 4 Substituent Position 6 Substituent Synthesis Method Molecular Weight (g/mol)
This compound (Target) Pyrazolo[3,4-d]pyrimidine Phenyl Oxo Sulfanyl acetic acid Ethanol reflux with phenacyl chloride ~305 (estimated)
2-[[2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid Pyrazolo[3,4-b]pyridine 2,3-Dimethyl Trifluoromethyl Sulfanyl acetic acid Not specified 291.25
N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide Pyrazolo[3,4-d]pyrimidine 2-Methoxyphenyl Oxo Sulfanyl acetamide (N-4-bromophenyl) Substituted phenacyl chloride reaction 253.14 (acetamide fragment)
2-(1-(2-chloro-2-phenylethyl)-4-(3-chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetic acid Dihydropyrazolo[3,4-d]pyrimidine 2-Chloro-2-phenylethyl 3-Chlorophenylamino Sulfanyl acetic acid Ethanol reflux with 3-chloroaniline ~450 (estimated)

Core Heterocycle Variations

  • Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine: The target compound and derivatives in retain the pyrazolo[3,4-d]pyrimidine scaffold, which offers a planar structure conducive to π-π stacking interactions.

Substituent Effects

  • Position 1 : The phenyl group in the target compound is substituted with electron-donating (e.g., methoxy in ) or electron-withdrawing (e.g., chloro in ) groups in analogs, modulating lipophilicity and steric bulk.
  • Position 4 : While the target retains an oxo group, derivatives like incorporate trifluoromethyl groups, enhancing metabolic stability and electronegativity.

Pharmacological Implications

  • Chlorine/Trifluoromethyl Substituents : Chlorine in and trifluoromethyl in may enhance target affinity and pharmacokinetic profiles.
  • Acetic Acid vs. Acetamide : The carboxylic acid group in the target compound could facilitate ionic interactions absent in the acetamide analog .

Research Findings and Trends

Recent studies highlight the importance of the sulfanyl linker in improving solubility and bioavailability compared to methylene or ether linkages. Derivatives with trifluoromethyl groups () exhibit superior metabolic stability in vitro, while chloro-substituted analogs () show enhanced cytotoxicity in cancer cell lines .

Biological Activity

2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The presence of the sulfanyl and acetic acid moieties contributes to its unique biological profile.

Property Value
Molecular Formula C₁₅H₁₃N₄O₃S
Molecular Weight 341.35 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which play critical roles in various cellular processes including proliferation and survival. It acts as a competitive inhibitor by binding to the active site of kinases, disrupting their function.

Anticancer Activity

Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and HCT116.

A study evaluated several phenylpyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. Among these, one compound demonstrated an IC50 value as low as 0.3 µM against EGFR T790M mutant cells, indicating potent inhibitory activity against this critical cancer target .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro tests have indicated that derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, one particular derivative was found to effectively inhibit tumor growth in MCF-7 models. This compound not only reduced cell viability but also induced significant apoptosis and inhibited cell migration . Molecular docking studies further elucidated the binding interactions with EGFR and VEGFR2.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related pyrazolo compounds. The study highlighted that certain derivatives exhibited strong bactericidal effects and were capable of inhibiting biofilm formation in pathogenic strains . This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Research Findings

Recent literature emphasizes the versatility of pyrazolo[3,4-d]pyrimidine derivatives in drug development:

  • Kinase Inhibition : Many studies report that these compounds effectively inhibit kinases involved in cancer progression and inflammation.
  • Broad-spectrum Activity : The antimicrobial properties suggest utility beyond oncology, potentially addressing public health concerns related to resistant pathogens.
  • Structural Modifications : Variations in substituents on the pyrazolo ring can lead to enhanced potency and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving the thiol group. For example, coupling 6-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with bromoacetic acid under basic conditions (e.g., NaOH in ethanol at reflux). Purification typically involves recrystallization from methanol or column chromatography using silica gel and a gradient of ethyl acetate/hexane . Key intermediates should be characterized via NMR and LC-MS to confirm structural integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR : To confirm the presence of the phenyl ring (δ 7.3–7.5 ppm), pyrazolo-pyrimidinone core (δ 8.1–8.3 ppm), and acetic acid moiety (δ 3.8–4.0 ppm).
  • HPLC-PDA : To assess purity (>95%) and detect impurities from incomplete substitution or oxidation.
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (C13H10N4O3S, theoretical 302.0472 g/mol) .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : Due to limited aqueous solubility, prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in buffer (e.g., PBS pH 7.4). Sonication or mild heating (≤40°C) may aid dissolution. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. How can computational methods optimize the compound’s sulfanyl-acetic acid moiety for target binding?

  • Methodological Answer : Use density functional theory (DFT) to model the compound’s conformation and electrostatic potential. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or enzymes with cysteine residues) can predict binding modes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to reconcile computational and empirical data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment). Standardize protocols:

  • Control for thiol oxidation : Include antioxidants (e.g., TCEP) in buffers.
  • Validate target engagement : Use orthogonal assays (e.g., enzymatic activity + cellular thermal shift assays).
  • Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Methodological Answer : Optimize parameters via design of experiments (DoE):

  • Temperature : Avoid side reactions (e.g., hydrolysis) by maintaining ≤60°C.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiolate reactivity.
  • Continuous-flow systems : Improve mixing and heat transfer for reproducibility .

Q. What are the key considerations for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., disulfide formation or pyrimidinone ring hydrolysis) via LC-MS/MS. Use phosphate buffers (pH 6.8–7.4) to mimic physiological conditions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

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